

Methyl Heptafluoroisobutyrate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Heptafluoroisobutyrate*

Cat. No.: B179444

[Get Quote](#)

An In-depth Technical Guide to **Methyl Heptafluoroisobutyrate**

For researchers, scientists, and professionals in drug development, understanding the characteristics of specialized chemical compounds is paramount. **Methyl heptafluoroisobutyrate** is a fluorinated compound with unique properties that make it a valuable intermediate and material in various advanced applications.^[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications.

Chemical Identity and Structure

CAS Number: 680-05-7^{[1][2][3][4]}

Methyl heptafluoroisobutyrate, also known as heptafluoroisobutyric acid methyl ester, is the methyl ester of heptafluoroisobutyric acid.^{[1][2][3]} Its structure features a four-carbon isobutyrate backbone where seven hydrogen atoms have been replaced by fluorine atoms, attached to a methyl ester group. This high degree of fluorination imparts significant chemical resistance and thermal stability to the molecule.^[1]

Molecular Formula: C₅H₃F₇O₂^{[1][2][3]}

Physicochemical Properties

The key quantitative properties of **methyl heptafluoroisobutyrate** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	680-05-7	[1] [2] [3] [4]
Molecular Weight	228.07 g/mol	[1] [3] [4]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.49 g/cm ³	[1] [4]
Boiling Point	76-77 °C	[1] [4]
Purity	≥ 98% (GC)	[1] [3]
Synonyms	Heptafluoroisobutyric acid methyl ester, Methyl perfluoroisobutyrate	[1] [2] [3] [4]

Synthesis and Experimental Protocols

Several methods for the synthesis of **methyl heptafluoroisobutyrate** have been developed. Below are detailed protocols for key methods.

Protocol 1: One-Pot Synthesis from Dimethyl Carbonate

This method provides a simplified and economical route, avoiding highly toxic reagents like methyl chloroformate. The reported yield for this process can reach up to 73.6%.[\[5\]](#)

Reaction Scheme: Dimethyl Carbonate + Perfluoropropylene --(Alkali Metal Fluoride)--> **Methyl Heptafluoroisobutyrate**

Methodology:

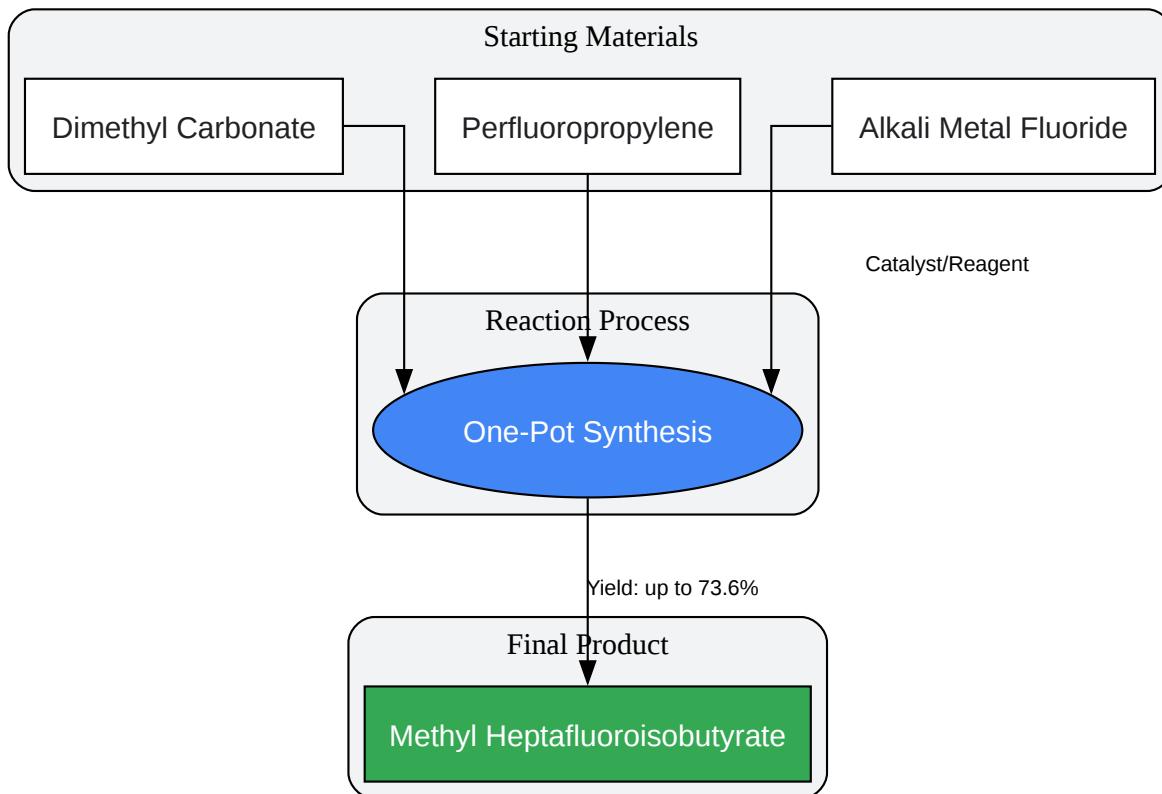
- Ensure the reaction vessel is under a nitrogen or other inert gas atmosphere.
- Combine dimethyl carbonate, an alkali metal fluoride (e.g., potassium fluoride), and perfluoropropylene in the reaction vessel.
- The reaction proceeds as a "one-pot" synthesis.

- Upon completion of the reaction, the product, **methyl heptafluoroisobutyrate**, is isolated from the reaction mixture.

Protocol 2: Synthesis via Ozonolysis

This process involves the ozone cracking of hexafluoropropylene dimer.[\[6\]](#)

Methodology:


- Add hexafluoropropylene dimer, a fluorocarbon solvent, and methanol to an oxidation kettle under an inert atmosphere.[\[6\]](#)
- Introduce an ozone/oxygen mixed gas into the kettle to initiate the ozone cracking reaction. The mass concentration of ozone is typically between 0.05% and 5%.[\[6\]](#)
- Maintain the reaction temperature between -40 °C and 80 °C and the pressure between 0.1 and 0.5 MPa. The reaction time can range from 1 to 20 hours.[\[6\]](#)
- After the reaction is complete, distill the resulting liquid.[\[6\]](#)
- Collect the fraction at 35-37 °C to obtain the **methyl heptafluoroisobutyrate** product.[\[6\]](#)

Protocol 3: Synthesis from Methyl Chloroformate

This method involves the reaction of methyl chloroformate with hexafluoropropylene.[\[7\]](#)

Methodology:

- Charge a dry pressure reactor with methyl chloroformate (476.21 mmol), hexafluoropropylene (952.41 mmol), tetrabutylammonium fluoride (1.19 mol), and anhydrous acetonitrile (500 mL).[\[7\]](#)
- Stir the mixture at 120 °C for 10 hours.[\[7\]](#)
- Following the reaction period, distill the mixture to isolate the product.[\[7\]](#)
- This process yields a colorless transparent liquid with a purity of 91.34% and a yield of 70.56%.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: One-Pot Synthesis of **Methyl Heptafluoroisobutyrate**.

Applications in Research and Development

Methyl heptafluoroisobutyrate serves as a versatile compound in several fields:

- Chemical Intermediate: It is a valuable intermediate in the synthesis of other fluorinated chemicals, including pharmaceuticals and agrochemicals.^[1] It is also used to produce the high-voltage insulating gas heptafluoroisobutyronitrile.^[5]
- Advanced Materials: Due to its excellent thermal stability and low surface tension, it is an ideal choice for use in advanced materials and coatings.^[1] Its chemical resistance makes it

suitable for applications in harsh environments, such as in the aerospace and automotive industries.^[1]

- Formulations: Researchers utilize this compound in the development of high-performance lubricants and surfactants where durability is essential.^[1]
- Fluorinated Solvents: It functions as an effective solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds.^[1]
- Analytical Chemistry: It is employed as a standard for the calibration of instruments, ensuring accurate measurements.^[1]

Relevance in Drug Development

While not typically incorporated directly into final drug products, the structural motifs present in **methyl heptafluoroisobutyrate**—the methyl group and extensive fluorination—are highly relevant in drug design and optimization.

- Methyl Groups: The "magic methyl" effect is a well-documented strategy in drug discovery.^[8] Adding a methyl group can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, often leading to improved metabolic stability and potency.^{[8][9][10]}
- Fluorination: The substitution of hydrogen with fluorine is a common strategy to enhance various properties of a lead compound, including metabolic stability, binding affinity, and membrane permeability. The seven fluorine atoms in **methyl heptafluoroisobutyrate** are indicative of the types of highly fluorinated building blocks used to create novel therapeutics.

Safety and Handling

Methyl heptafluoroisobutyrate is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation.^[3]

Handling Precautions:

- Handle in a well-ventilated area.^[3]
- Keep away from heat, sparks, open flames, and hot surfaces.^[3]

- Use explosion-proof electrical and lighting equipment.
- Wear appropriate protective gloves and eye protection.[\[3\]](#)
- Store in a cool, well-ventilated place with the container tightly closed.[\[3\]](#)
- In case of fire, use dry chemical, foam, or carbon dioxide to extinguish.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. METHYL HEPTAFLUOROISOBUTYRATE | 680-05-7 chemicalbook.com
- 5. Preparation method for methyl heptafluoroisobutyrate - Eureka | Patsnap eureka.patsnap.com
- 6. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents patents.google.com
- 7. CN108395382B - Method for synthesizing perfluoroisobutyronitrile - Google Patents patents.google.com
- 8. mdpi.com [mdpi.com]
- 9. [Application of methyl in drug design] - PubMed pubmed.ncbi.nlm.nih.gov
- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed pubmed.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Methyl Heptafluoroisobutyrate CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179444#methyl-heptafluoroisobutyrate-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com